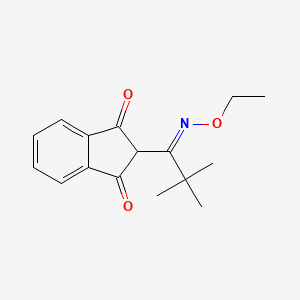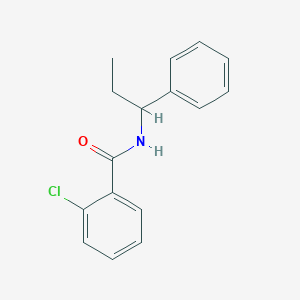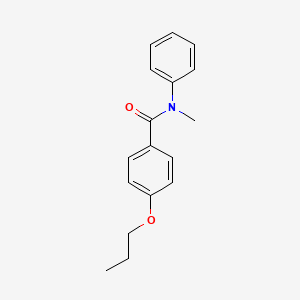
2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione, also known as EMD 57283, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indandione derivatives and is known for its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of 2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione 57283 is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. This compound 57283 has also been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 57283 has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, this compound has also been shown to possess anti-inflammatory and antioxidant properties. Furthermore, this compound 57283 has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione 57283 in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the major limitations of using this compound 57283 in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of this compound for further studies.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione 57283. One of the most important areas of future research is the elucidation of the exact mechanism of action of this compound. Further studies are also needed to determine the optimal dosage and administration route for this compound 57283 in order to maximize its therapeutic potential. Additionally, future studies should focus on the development of more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
The synthesis of 2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione 57283 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 2-ethyl-3-hydroxy-1,4-naphthoquinone and N-ethoxy-N,2-dimethylpropanamide in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione 57283 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is its use as an anti-cancer agent. Several studies have shown that this compound 57283 exhibits potent anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
2-[(Z)-C-tert-butyl-N-ethoxycarbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-5-20-17-15(16(2,3)4)12-13(18)10-8-6-7-9-11(10)14(12)19/h6-9,12H,5H2,1-4H3/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNWSVCXZJNJBA-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1C(=O)C2=CC=CC=C2C1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1C(=O)C2=CC=CC=C2C1=O)\C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)


![3-[4-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B5349957.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5349962.png)


![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)

![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)
![5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5350027.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5350029.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5350032.png)
![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)